1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-
CAS No.: 29681-96-7
Cat. No.: VC11116651
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- - 29681-96-7](/images/structure/VC11116651.png)
Specification
CAS No. | 29681-96-7 |
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Molecular Formula | C13H16O2 |
Molecular Weight | 204.26 g/mol |
IUPAC Name | 1-(4-propan-2-ylphenyl)butane-1,3-dione |
Standard InChI | InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3 |
Standard InChI Key | PMOASHSDXBBUEX-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name of the compound is 1-[4-(1-methylethyl)phenyl]-1,3-butanedione, reflecting its substitution pattern: a butanedione moiety (two ketone groups at positions 1 and 3) attached to a phenyl ring bearing an isopropyl group at the para position. Its molecular structure is represented as follows:
Key identifiers include:
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Molecular Formula: CHO
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Synonyms: 1-(4-Isopropylphenyl)-1,3-butanedione, 4'-Isopropylphenyl diketone .
The presence of both electron-withdrawing (ketone) and electron-donating (isopropyl) groups on the aromatic ring influences its reactivity, particularly in electrophilic substitution and condensation reactions.
Synthetic Routes and Optimization
Primary Synthesis from 4'-Isopropylacetophenone
The most documented synthesis involves the condensation of 4'-isopropylacetophenone with ethyl acetate under basic conditions . This reaction proceeds via a Claisen-Schmidt condensation mechanism, where the enolate of ethyl acetate attacks the carbonyl carbon of 4'-isopropylacetophenone, followed by dehydration to form the diketone.
Reaction Conditions:
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Base Catalyst: Sodium ethoxide or potassium hydroxide.
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Solvent: Excess ethyl acetate acts as both reactant and solvent .
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Temperature: Reflux conditions (70–80°C).
The yield and purity depend on stoichiometric ratios, with optimal results achieved at a 1:5–1:10 molar ratio of 4'-isopropylacetophenone to ethyl acetate .
Alternative Methodologies: Insights from Patent Literature
A related patent (KR20110001415A) describes the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione using a Friedel-Crafts acylation . While this method incorporates fluorine substituents, it highlights the utility of aluminum chloride as a Lewis catalyst for acylating aromatic rings with diketone precursors. Adapting this approach, 1,3-butanedione derivatives could be synthesized via acylation of toluene or substituted benzenes with acetyl chloride derivatives .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method for analyzing structurally similar diketones employs the Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1 v/v) . Key parameters include:
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Flow Rate: 1.0 mL/min
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Detection: UV absorbance at 254 nm
This method is scalable for preparative isolation and impurity profiling, ensuring quality control in industrial production .
Spectroscopic Identification
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